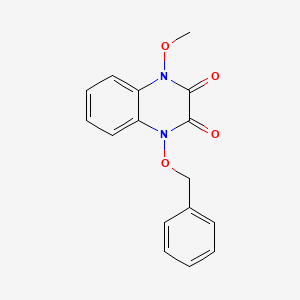

1-(benzyloxy)-4-methoxy-1,4-dihydro-2,3-quinoxalinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including compounds similar to 1-(benzyloxy)-4-methoxy-1,4-dihydro-2,3-quinoxalinedione, often involves innovative and environmentally friendly methods. One approach utilizes enolate ions as synthons in a one-pot biocatalytic synthesis process, leveraging lemon juice as both a solvent and catalyst to achieve very good to excellent yields. This method emphasizes clean, efficient, and green chemistry principles, producing minimal waste and without by-products (Petronijevic et al., 2017).

Scientific Research Applications

Catalysis and Asymmetric Synthesis

Quinoxaline derivatives have been utilized in catalysis, particularly in the development of ligands for asymmetric hydrogenation of functionalized alkenes. These catalysts show high enantioselectivities and catalytic activities, demonstrating their utility in the synthesis of chiral pharmaceutical ingredients, which is crucial for producing enantiomerically pure drugs with desired biological activities (Imamoto et al., 2012).

Inhibition of Leukotriene Synthesis

Some quinoxaline derivatives act as potent inhibitors of leukotriene synthesis, a critical pathway in inflammatory responses. These inhibitors have shown promise in preclinical development for treating inflammatory diseases, highlighting the therapeutic potential of quinoxaline derivatives beyond their traditional applications (Hutchinson et al., 2009).

Organic Synthesis and Chemical Reactivity

Quinoxaline derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules. Their reactivity has been exploited in various synthetic transformations, contributing to the development of novel compounds with potential applications in medicinal chemistry and materials science (Ahmed et al., 1987).

Antimicrobial Activity

Research into quinoxaline-2-carboxylate 1,4-dioxide derivatives has revealed significant in vitro antituberculosis activity. The structural modification of these compounds can lead to improved efficacy against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of quinoxaline derivatives in developing new antitubercular agents (Jaso et al., 2005).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.

Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.

properties

IUPAC Name |

1-methoxy-4-phenylmethoxyquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-17-13-9-5-6-10-14(13)18(16(20)15(17)19)22-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKBRMUFKPYLLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974447 |

Source

|

| Record name | 1-(Benzyloxy)-4-methoxy-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-4-methoxy-1,4-dihydroquinoxaline-2,3-dione | |

CAS RN |

5895-01-2 |

Source

|

| Record name | 1-(Benzyloxy)-4-methoxy-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)